molecular formula C21H21NO3 B11578509 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide

3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide

Cat. No.: B11578509
M. Wt: 335.4 g/mol
InChI Key: JDUHZCMHGJZLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide is an organic compound with a complex structure that includes a benzofuran ring, a butanamide group, and a methylbenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the benzofuran ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Butanamide Group: This can be done through amidation reactions, where the intermediate product is reacted with a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methylbenzofuran: Shares the benzofuran ring but lacks the butanamide and methylbenzoyl groups.

    4-methylbenzoyl chloride: Contains the methylbenzoyl group but lacks the benzofuran and butanamide components.

    N-benzoylbutanamide: Contains the butanamide group but lacks the benzofuran and methylbenzoyl components.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide

InChI

InChI=1S/C21H21NO3/c1-13(2)12-18(23)22-19-16-6-4-5-7-17(16)25-21(19)20(24)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,23)

InChI Key

JDUHZCMHGJZLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.